molecular formula C11H17NO5 B1270132 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid CAS No. 303994-57-2

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid

Cat. No.: B1270132
CAS No.: 303994-57-2
M. Wt: 243.26 g/mol
InChI Key: WQYMZROBPAITIQ-UHFFFAOYSA-N
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Description

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is an organic compound with the molecular formula C11H17NO5 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.

    Formation of the Oxobutanoic Acid Moiety: This can be achieved through the reaction of the piperidine derivative with succinic anhydride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon for the hydrogenation of pyridine to piperidine.

    Esterification: Using acid catalysts to facilitate the esterification reaction.

    Acylation: Employing acylating agents like succinic anhydride in the presence of acid or base catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methoxycarbonyl)piperidino]-4-oxopentanoic acid
  • 4-[4-(Methoxycarbonyl)piperidino]-4-oxopropanoic acid
  • 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid methyl ester

Uniqueness

This compound is unique due to its specific structure, which combines a piperidine ring with a methoxycarbonyl group and an oxobutanoic acid moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-methoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-17-11(16)8-4-6-12(7-5-8)9(13)2-3-10(14)15/h8H,2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYMZROBPAITIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224966
Record name 4-(Methoxycarbonyl)-γ-oxo-1-piperidinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303994-57-2
Record name 4-(Methoxycarbonyl)-γ-oxo-1-piperidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303994-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxycarbonyl)-γ-oxo-1-piperidinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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